molecular formula C12H13NO6 B077846 Diethyl 5-nitroisophthalate CAS No. 10560-13-1

Diethyl 5-nitroisophthalate

Cat. No. B077846
CAS RN: 10560-13-1
M. Wt: 267.23 g/mol
InChI Key: PYBFOSCCWZPUSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of diethyl 5-nitroisophthalate and related compounds often involves reactions with nitro- and methoxyazobenzene units, as seen in the preparation of semi-rigid polyesters with these units in the side chain. These processes utilize melt polycondensation techniques, indicating the compound's versatility in polymer chemistry (Moriyuki Sato, Miyuki Mizoi, Yuko Uemoto, 2001).

Molecular Structure Analysis

The molecular and crystal structures of derivatives of diethyl 5-nitroisophthalate have been elucidated through X-ray analysis, revealing their crystallization in specific space groups and providing insight into their geometric configurations. Such detailed structural analyses are crucial for understanding the physical and chemical behavior of these compounds in various applications (F. Hoffmann, A. Böhme, H. Hartung, 1995).

Chemical Reactions and Properties

Diethyl 5-nitroisophthalate undergoes a range of chemical reactions, contributing to its versatility in synthesis and materials science. For instance, the compound's role in the formation of metal-organic frameworks demonstrates its reactivity and ability to contribute to complex structures with unique properties (Sanping Chen, Yixia Ren, Wei-Tao Wang, Sheng-li Gao, 2010).

Physical Properties Analysis

The physical properties of diethyl 5-nitroisophthalate derivatives, such as their phase behavior and crystalline forms, are studied to understand their suitability for specific applications. For example, the analysis of liquid-crystalline semi-rigid polyesters based on isophthalates of nitro- or methoxyazobenzene shows the importance of understanding the compound's physical behavior (Moriyuki Sato, Miyuki Mizoi, Yuko Uemoto, 2001).

Chemical Properties Analysis

The chemical properties of diethyl 5-nitroisophthalate, including its reactivity and interaction with other molecules, are central to its application in synthesis and material development. Studies on the synthesis and reactivity of nitronyl-nitroxide labeled isophthalic acid reveal the compound's potential for creating materials with specific magnetic and structural properties (O. Felix, M. W. Hosseini, A. Cian, J. Fischer, L. Catala, P. Turek, 1999).

Scientific Research Applications

  • Nanoporous Metal-Organic Frameworks (MOFs) : Chen et al. (2010) explored lanthanide-carboxylate frameworks based on 5-nitroisophthalic acid, which resulted in three nanoporous lanthanide polymers. These polymers exhibit three-dimensional metal-organic frameworks with potential applications in gas storage and separation (Chen, Ren, Wang, & Gao, 2010).

  • Environmental Toxicology : Research by Sepperumal and Saminathan (2013) investigated the effects of Diethyl phthalate, a related compound, on the hematological parameters of freshwater fish. This study highlights the ecological impact of phthalate esters and their potential endocrine-disrupting effects (Sepperumal & Saminathan, 2013).

  • Chemical Engineering : Zhang et al. (2016) examined the catalytic degradation of Diethyl phthalate in aqueous solution, using persulfate activated with nano-scaled magnetic copper ferrite decorated multi-walled carbon nanotubes. This study offers insights into efficient methods for mitigating ecological risks posed by Diethyl phthalate (Zhang, Feng, Qu, Liu, Wang, & Wang, 2016).

  • Polymer Science : Kint et al. (2002) explored the methanolysis of poly(ethylene terephthalate) (PET) copolymers containing 5-nitroisophthalic units. This research provides valuable insights into the degradation behavior of PET copolymers and their potential applications in recycling and waste management (Kint, Ilarduya, Bou, & Muñoz-Guerra, 2002).

  • Molecular Chemistry : A study by Xing et al. (2019) described a gadolinium metal-organic framework with excellent water stability and high proton conductivity. This framework, involving 5-nitroisophthalic acid, has potential applications in fuel cells and sensors (Xing, Fu, Zhang, Yu, Wang, & Guo, 2019).

Safety And Hazards

Safety data sheets suggest that dust formation should be avoided and that breathing in mist, gas, or vapors should be avoided . Contact with skin and eyes should be avoided, and suitable personal protective equipment should be worn . In case of accidental ingestion or contact with skin or eyes, appropriate first aid measures should be taken .

properties

IUPAC Name

diethyl 5-nitrobenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO6/c1-3-18-11(14)8-5-9(12(15)19-4-2)7-10(6-8)13(16)17/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBFOSCCWZPUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40909624
Record name Diethyl 5-nitrobenzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40909624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 5-nitroisophthalate

CAS RN

10560-13-1
Record name 1,3-Diethyl 5-nitro-1,3-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10560-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl 5-nitroisophthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010560131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl 5-nitrobenzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40909624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 5-nitroisophthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.028
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 5-nitroisophthalate
Reactant of Route 2
Reactant of Route 2
Diethyl 5-nitroisophthalate
Reactant of Route 3
Reactant of Route 3
Diethyl 5-nitroisophthalate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Diethyl 5-nitroisophthalate
Reactant of Route 5
Reactant of Route 5
Diethyl 5-nitroisophthalate
Reactant of Route 6
Reactant of Route 6
Diethyl 5-nitroisophthalate

Citations

For This Compound
1
Citations
S Wang, X Wang, L Li… - The Journal of Organic …, 2004 - ACS Publications
… Diethyl 5-nitroisophthalate (21.4 g, 80 mmol) was dissolved in 400 mL of 2-methoxyethanol. A solution of NH 4 Cl (6.8 g, 112 mmol) in 50 mL of water was then added, and the mixed …
Number of citations: 94 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.